N-Acetylhomocysteine

Vue d'ensemble

Description

N-Acetylhomocysteine is a bio-based compound that has garnered significant interest in various fields of science and industry. It is a derivative of homocysteine, an amino acid that plays a crucial role in the body’s methylation and transsulfuration pathways.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

N-Acetylhomocysteine can be synthesized through the amidification reaction of homocysteine thiolactone with acetic anhydride. This reaction typically occurs in an aqueous medium and requires mild conditions to ensure high yield and purity . Another method involves the anionic ring-opening polymerization of N-acetyl homocysteine thiolactone using benzyl alcohol and 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine as the initiating system .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure cost-effectiveness and scalability while maintaining the compound’s purity and functionality .

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetylhomocysteine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can participate in nucleophilic substitution reactions, particularly with amine groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles like primary amines. These reactions typically occur under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

N-Acetylhomocysteine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing polymers and other complex molecules

Medicine: It has potential therapeutic applications, particularly in treating conditions associated with oxidative stress and inflammation

Industry: It is used in the development of sustainable materials and as a thiolation agent for modifying natural compounds

Mécanisme D'action

N-Acetylhomocysteine exerts its effects primarily through its thiol group, which can undergo redox reactions and interact with various molecular targets. It can modulate the activity of enzymes and proteins by forming disulfide bonds or undergoing nucleophilic substitution reactions. These interactions play a crucial role in its antioxidant and therapeutic properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-Acetylcysteine: A well-known antioxidant and precursor to glutathione.

Homocysteine Thiolactone: A cyclic thioester of homocysteine with similar reactivity.

γ-Thiobutyrolactone: Another thiolactone with comparable chemical properties.

Uniqueness

N-Acetylhomocysteine is unique due to its combination of an acetamido group and a thiolactone ring, which provides it with distinct reactivity and stability. This makes it particularly valuable in polymer chemistry and as a thiolation agent .

Activité Biologique

N-Acetylhomocysteine (NAcHcy) is a derivative of homocysteine, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention due to its potential therapeutic applications, particularly in neuroprotection and as an antioxidant. This article explores the biological activity of NAcHcy, supported by recent research findings, case studies, and data tables.

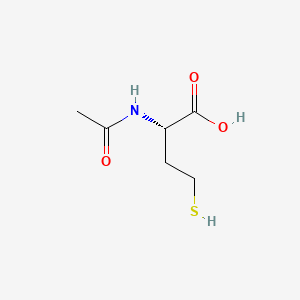

Chemical Structure and Properties

This compound is characterized by the addition of an acetyl group to the sulfur-containing amino acid homocysteine. The structural formula can be represented as follows:

This modification enhances its solubility and stability compared to homocysteine, making it a valuable compound for biomedical applications.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of NAcHcy. A significant investigation demonstrated that NAcHcy thiolactone exhibits protective effects against oxidative stress-induced neurotoxicity in SH-SY5Y neuroblastoma cells. The study revealed that NAcHcy effectively inhibited hydrogen peroxide (H₂O₂) generation induced by 6-hydroxydopamine (6-OHDA), a neurotoxin associated with Parkinson's disease.

- Cell Viability Assay : The proliferation of SH-SY5Y cells was assessed using the WST colorimetric assay. Results indicated that NAcHcy displayed non-toxic behavior at concentrations up to 10 mM while significantly improving cell viability in the presence of 6-OHDA.

| Compound | EC50 Value (mM) | Mechanism of Action |

|---|---|---|

| NAcHcy | 1.71 ± 0.32 | Inhibition of H₂O₂ generation |

| NAC | 5.0 | Antioxidant activity |

This data suggests that NAcHcy may have therapeutic potential for treating neurodegenerative diseases through its ability to counteract oxidative stress.

Antioxidant Properties

NAcHcy also functions as an antioxidant, scavenging free radicals and reducing oxidative damage in various biological systems. A study involving rat islet cells demonstrated that NAcHcy protected against cytokine-induced damage by reducing reactive oxygen species (ROS) levels, thereby preserving cell viability and function .

Case Studies

- Neuroprotection in Parkinson’s Disease Models : In a model using SH-SY5Y cells treated with 6-OHDA, NAcHcy was shown to significantly reduce cell death and H₂O₂ production, indicating its potential role in preventing neurodegeneration associated with Parkinson's disease .

- Mercury Excretion Enhancement : Another study investigated the effect of NAcHcy on mercury excretion in mice exposed to methyl mercury chloride. The results indicated that administering NAcHcy reduced the biological half-life of mercury, suggesting its role in detoxification processes .

Pharmacological Applications

NAcHcy has been explored for various pharmacological applications due to its biological activities:

- Mucolytic Agent : It is utilized as a mucolytic and muco-regulating drug, aiding in respiratory conditions.

- Chronic Hepatitis Treatment : NAcHcy has been investigated for its potential benefits in managing chronic hepatitis due to its antioxidant properties.

Propriétés

IUPAC Name |

(2S)-2-acetamido-4-sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(2-3-11)6(9)10/h5,11H,2-3H2,1H3,(H,7,8)(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REYLLNRLWCBKCM-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7378-21-4 | |

| Record name | N-Acetylhomocysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007378214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.